1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene
Overview
Description
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and dimethoxymethyl groups attached to the aromatic ring
Preparation Methods
The synthesis of 1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and fluorobenzene derivatives.
Reaction Conditions: The key steps include bromination, fluorination, and the introduction of the dimethoxymethyl group. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product
Chemical Reactions Analysis
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine). Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts to form biaryl compounds.
Scientific Research Applications
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it can act as an inhibitor of certain kinases or proteases.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its molecular structure and functional groups.
Comparison with Similar Compounds
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3-(dimethoxymethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Bromo-3-(difluoromethoxy)benzene:
1-Bromo-3,5-dimethoxybenzene: Features two methoxy groups, which can affect its chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-3-(dimethoxymethyl)-5-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTGPPRRNKFFME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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